Abierixin is a newly discovered polyether antibiotic derived from the mycelium of the nigericin-producing bacterium Streptomyces albus NRRL B-1865. Characterized by its unique chemical structure, Abierixin exhibits properties that make it a subject of interest in pharmacology and microbiology. It belongs to a class of compounds known for their ionophoric activities, which allow them to transport ions across cellular membranes, thus influencing various biological processes .
Abierixin exhibits notable biological activities, primarily due to its ionophoric nature. Some key activities include:
The synthesis of Abierixin can be approached through both natural extraction and synthetic methods:
Abierixin's potential applications are diverse, particularly in the fields of medicine and agriculture:
Research on Abierixin's interactions with other compounds is limited but essential for understanding its full potential. Preliminary studies suggest that:
Abierixin shares structural similarities with several other polyether antibiotics. Here is a comparison highlighting its uniqueness:
| Compound | Source | Key Features | Unique Aspects |
|---|---|---|---|
| Nigericin | Streptomyces hygroscopicus | Ionophoric activity; antibiotic properties | First discovered polyether antibiotic |
| Monensin | Streptomyces cinnamonensis | Antimicrobial; used in veterinary medicine | Stronger activity against Gram-positive bacteria |
| Nanchangmycin | Streptomyces nanchangensis | Antimicrobial; ionophoric | Unique structural features affecting ion transport |
| Salinomycin | Streptomyces albus | Anticoccidial; used in agriculture | Effective against protozoan parasites |
Abierixin's distinct structural characteristics and biological activities set it apart from these similar compounds, suggesting potential for unique applications in both medical and agricultural fields .
Abierixin has the molecular formula C₄₀H₆₈O₁₁ and a molecular weight of 725.0 g/mol . Its structure features a polycyclic ether backbone with multiple hydroxyl, methyl, and methoxy groups (Figure 1). Key structural motifs include:
Table 1: Key molecular descriptors of abierixin.
Abierixin shares a biosynthetic relationship with nigericin, differing by the absence of a Michael adduct in its A ring (Figure 2) . Key comparisons:
Table 2: Structural differences between abierixin and nigericin.
The relative stereochemistry of abierixin was resolved using ROESY and HMBC NMR experiments, revealing:
Abierixin is a polyether antibiotic with the molecular formula C₄₀H₆₈O₁₁ and a molecular weight of 724.96 g/mol, characterized by its complex spiroketal structure and multiple ether linkages [1] [3]. This natural product represents a significant structural variant within the polyether antibiotic family, distinguished by its opened ring A structure and the presence of a hydroxymethyl group at position 30 [2] [6].
Streptomyces albus NRRL B-1865 stands as the primary biosynthetic source of abierixin, where it was first discovered in the mycelium of nigericin-producing cultures [2] [8]. This strain demonstrates the remarkable ability to simultaneously produce both nigericin and abierixin, with the production ratio between these closely related metabolites being influenced by cultivation conditions [13] [18]. The compound exhibits weak antimicrobial and ionophorous activities while maintaining low toxicity and demonstrating good anticoccidial activity [2] [3].
Streptomyces hygroscopicus NRRL B-1865 has also been identified as a significant producer of abierixin alongside nigericin production [6] [13]. Research has revealed that this strain can produce both metabolites concurrently, with abierixin representing an important biosynthetic intermediate or structural variant in the nigericin biosynthetic pathway [6] [22]. The production characteristics of this strain have been extensively studied, particularly regarding the influence of culture medium composition on metabolite ratios [13] [18].
| Producing Strain | Primary Product | Co-produced Metabolites | Production Characteristics |
|---|---|---|---|
| Streptomyces albus NRRL B-1865 | Abierixin | Nigericin | First isolation source, mycelium-associated production [2] |
| Streptomyces hygroscopicus NRRL B-1865 | Nigericin | Abierixin, Epinigericin | Enhanced production with methyl oleate supplementation [13] |
| Streptomyces sp. DSM4137 | Nigericin | Abierixin | Gene cluster deletion abolishes both compounds [11] |
Additional Streptomyces species have been reported to produce abierixin as part of their secondary metabolite profiles [9] [17]. Streptomyces sp. 11-1-2, a plant pathogenic strain, has been identified as producing abierixin alongside nigericin, with both compounds contributing to the strain's phytotoxic activity [9] [32]. The widespread distribution of abierixin production among various Streptomyces species suggests that the biosynthetic machinery for this compound is relatively conserved within this genus [17] [21].
The biosynthetic gene cluster responsible for abierixin production has been extensively characterized through comparative genomics and functional analysis [11] [14]. The nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 spans approximately 127 kilobases and contains genes essential for both nigericin and abierixin biosynthesis [11] [16]. Deletion of this gene cluster completely abolished the production of both metabolites, confirming their shared biosynthetic origin [11].
The gene cluster organization follows the typical modular polyketide synthase architecture, consisting of nine large adjacent genes (designated as the A-series genes) that encode the core polyketide assembly machinery [16]. These genes contain 14 extension modules corresponding to the condensation steps required for polyketide skeleton formation [16]. The biosynthetic pathway initiates with the loading of an acetate starter unit followed by the incorporation of specific combinations of acetate, propionate, and butyrate units [16].
Key enzymatic components within the gene cluster include specialized oxidative cyclization enzymes that are crucial for polyether formation [11] [22]. The epoxidase genes, designated as CI-type genes, catalyze the conversion of polyene intermediates to polyepoxides [16] [33]. These epoxidases are highly conserved among polyether-producing strains and represent distinctive markers for polyether biosynthetic potential [16]. Following epoxidation, epoxide hydrolase enzymes, encoded by BI and BII-type genes, facilitate the sequential cyclization reactions that generate the characteristic ether linkages [11] [33].
Regulatory elements within the gene cluster include pathway-specific transcriptional regulators that control the expression of structural genes [14] [15]. The SARP family regulator NigR has been identified as an essential positive regulator for the entire biosynthetic pathway [14]. Disruption of this regulatory gene results in complete loss of both nigericin and abierixin production, while overexpression leads to enhanced metabolite yields [14]. The presence of rare TTA codons in the regulatory genes suggests additional levels of translational control mediated by the bldA gene system [14].
| Gene Function | Gene Designation | Encoded Protein | Role in Abierixin Biosynthesis |
|---|---|---|---|
| Polyketide Assembly | A1-A9 | Modular Polyketide Synthase | Core polyketide chain formation [16] |
| Oxidative Cyclization | CI | Epoxidase | Polyene to polyepoxide conversion [11] |
| Ring Formation | BI, BII | Epoxide Hydrolases | Sequential ether bond formation [11] |
| Regulation | R | SARP Family Regulator | Transcriptional activation of pathway [14] |
Precursor incorporation studies have provided crucial insights into the biosynthetic pathway leading to abierixin formation [6] [18]. The polyketide backbone of abierixin is assembled through the sequential incorporation of short-chain carboxylic acid units, with specific patterns of methylation and chain branching that distinguish it from related polyether antibiotics [6] [22]. Isotopic labeling experiments have demonstrated the incorporation of acetate, propionate, and butyrate units into the final molecular structure [18].
Branched amino acid precursors play a significant role in abierixin biosynthesis, with valine serving as a key precursor for methylmalonyl-CoA units [13] [18]. Studies using Streptomyces hygroscopicus cultures have shown that enhanced valine uptake correlates with increased antibiotic production [13]. The stimulatory effect of methyl oleate on production appears to be mediated through increased accumulation of these branched amino acid precursors [13] [18].
The relationship between abierixin and nigericin biosynthesis has been investigated through transformation and bioconversion experiments [6] [30]. Results indicate that abierixin may serve as an intermediate in nigericin biosynthesis, with the conversion potentially occurring through hydroxylation and cyclization reactions [6]. However, direct transformation experiments using cell-free extracts or intact mycelium have yielded inconsistent results, suggesting that the biosynthetic relationship may be more complex than initially proposed [30].
Feeding studies have revealed that the production ratio between abierixin and nigericin can be manipulated through medium composition and cultivation conditions [13] [18]. The nigericin to abierixin ratio decreased from 6:1 to 2:1 when cultures were supplemented with methyl oleate, Tween 80, and cyclodextrin [13]. This shift in product distribution suggests that environmental factors can influence the flux through different branches of the biosynthetic pathway [18].
| Precursor Type | Specific Compound | Incorporation Pattern | Effect on Production |
|---|---|---|---|
| Short-chain acids | Acetate, Propionate, Butyrate | Sequential polyketide assembly [6] | Core structure formation |
| Branched amino acids | Valine | Methylmalonyl-CoA formation [13] | Enhanced overall production |
| Fatty acid supplements | Methyl oleate | Indirect precursor enhancement [13] | Increased abierixin ratio |
Fermentation optimization for abierixin production has focused on manipulating cultivation parameters to enhance both yield and selectivity [24] [25]. Solid-state fermentation has emerged as the most efficient fermentation method, consistently producing higher yields compared to submerged fermentation systems [24] [27]. The choice of carbon source significantly influences abierixin production, with D-glucose demonstrating superior performance among various tested monosaccharides, disaccharides, and complex carbon sources [24] [27].
Medium pH represents a critical parameter for abierixin biosynthesis optimization [24] [27]. Neutral pH conditions (pH 7) provide optimal production levels, while acidic conditions (pH 5) completely inhibit abierixin formation [27]. Alkaline conditions (pH 11) result in decreased production to approximately 23% of optimal levels [27]. The pH sensitivity of abierixin production reflects the complex enzymatic processes involved in polyether biosynthesis and the stability requirements of intermediate compounds [27].
Temperature optimization studies have established that cultivation at 30°C provides optimal conditions for abierixin production [24] [25]. This temperature represents a balance between metabolic activity and enzyme stability, ensuring efficient biosynthesis while maintaining cellular viability throughout extended fermentation periods [25]. Incubation periods of 14 days have been identified as optimal for maximum abierixin accumulation in solid-state fermentation systems [24] [27].
The addition of specific medium supplements has proven effective in enhancing abierixin production [13] [26]. Iron supplementation through ferrous sulfate addition at concentrations of 0.5-1.0 g/L has shown beneficial effects on metabolite production [24]. The combination of methyl oleate (1%), Tween 80 (0.1%), and cyclodextrin (0.1%) represents the most effective supplementation strategy, resulting in both enhanced production and altered product ratios favoring abierixin formation [13].
| Parameter | Optimal Condition | Production Level | Key Observations |
|---|---|---|---|
| Fermentation Type | Solid-state | Maximum yield | Superior to submerged fermentation [24] |
| Carbon Source | D-glucose | 100% relative | Best among all tested sources [27] |
| pH | 7.0 | 100% relative | Critical for enzyme activity [27] |
| Temperature | 30°C | Optimal | Balance of activity and stability [25] |
| Iron Supplementation | 0.5-1.0 g/L FeSO₄ | Enhanced | Supports enzymatic processes [24] |
Bioconversion pathways for generating abierixin derivatives have been investigated through both enzymatic and chemical modification approaches [28] [30]. The structural relationship between abierixin and nigericin provides opportunities for targeted bioconversion reactions that can yield structurally modified analogs with potentially enhanced biological properties [28] [31]. Chemical modification strategies have focused on functional group transformations, particularly targeting the carboxylic acid and hydroxyl groups present in the abierixin structure [28] [31].
The conversion of grisorixin to nigericin through hydroxylation has been demonstrated using Streptomyces hygroscopicus, providing insights into potential bioconversion pathways that could be applied to abierixin [30]. This hydroxylation reaction, catalyzed by cytochrome P450 enzymes or related oxidases, represents a key transformation in polyether metabolism [30]. The bioconversion yield reached approximately 25% under optimized conditions using pretreated cells [30].
Fluorination strategies have been developed for creating abierixin-related derivatives with enhanced antimicrobial properties [28] [31]. The synthesis involves conversion of the carboxylic acid group to acid chloride intermediates, followed by esterification with substituted phenols or anilines to generate fluorinated analogs [31]. These chemically modified derivatives have demonstrated improved activity against both Gram-positive and Gram-negative bacteria compared to the parent compound [28].
Michael addition reactions represent another important bioconversion pathway, particularly under acidic conditions that can facilitate structural rearrangements [13] [18]. The decrease in culture pH observed in the presence of specific additives like Tween 80 and cyclodextrin has been proposed to promote Michael transformation reactions that convert nigericin to abierixin [13]. This pH-dependent conversion provides a potential route for selective production of abierixin derivatives [18].
Epoxide hydrolase-mediated bioconversions offer opportunities for generating novel polyether derivatives through controlled ring-opening and cyclization reactions [33]. The Lsd19 epoxide hydrolase from lasalocid biosynthesis has demonstrated the ability to catalyze sequential cyclic ether formations through energetically disfavored cyclization modes [33]. Similar enzymatic approaches could potentially be applied to abierixin derivatives to generate structural analogs with modified biological activities [33].
| Bioconversion Type | Starting Material | Product | Conversion Efficiency |
|---|---|---|---|
| Hydroxylation | Grisorixin | Nigericin | 25% with pretreated cells [30] |
| Fluorination | Abierixin | Fluorinated analogs | Enhanced antimicrobial activity [28] |
| Michael Addition | Nigericin | Abierixin | pH-dependent conversion [13] |
| Epoxide Ring-opening | Polyepoxide precursors | Cyclic ether products | Enzyme-specific yield [33] |
Abierixin exhibits characteristic lipophilic properties typical of polyether antibiotics, with a computed XLogP3-AA value of 5.3, indicating high lipophilicity [1]. This substantial lipophilicity is consistent with the compound's complex molecular structure containing forty carbon atoms and eleven oxygen atoms (C₄₀H₆₈O₁₁) [1] [2]. The topological polar surface area of 153 Ų and the presence of four hydrogen bond donors and eleven hydrogen bond acceptors contribute to its amphiphilic nature [1].
The solubility profile of abierixin demonstrates preferential dissolution in organic solvents while showing limited aqueous solubility [2] [3]. This characteristic is fundamental to its function as an ionophore, as it enables membrane penetration and ion transport across lipid bilayers. The high lipophilicity allows the compound to partition effectively into membrane environments, a critical property for its ionophoric activity [4] [5]. The calculated molecular weight of 724.96 g/mol and density of 1.18 g/cm³ further support its classification as a substantial lipophilic molecule with membrane-interactive properties [2].
Thermal analysis reveals that abierixin possesses moderate thermal stability with a melting point range of 83-85°C [2]. The compound exhibits a calculated boiling point of 801.3°C at 760 mmHg, indicating substantial thermal resistance before decomposition [2]. The crystalline appearance of pure abierixin appears as colorless crystals or white solid, with the thermal behavior consistent with polyether antibiotic structures [2] [6].
The thermal degradation profile of abierixin follows patterns observed in related polyether compounds, where structural integrity is maintained at moderate temperatures but undergoes decomposition at elevated conditions. The melting point of 83-85°C is relatively low for such a complex structure, suggesting that while the compound maintains its crystalline integrity at room temperature, it becomes thermally labile under physiological conditions, which may influence its bioavailability and metabolic processing [2].
Abierixin demonstrates ionophoric properties characteristic of polyether antibiotics, though with weaker activity compared to structurally related compounds such as nigericin [4] [7] [5]. The compound exhibits the ability to form complexes with metal cations and facilitate their transport across biological membranes, a fundamental mechanism underlying its antimicrobial and anticoccidial activities [5] [8].
The ionophoric mechanism of abierixin involves the formation of lipophilic cation complexes through coordination with oxygen atoms distributed throughout its polyether backbone [8] [9]. The resulting ion-abierixin complex can then transport the ion across cell membranes, leading to alterations in cellular ion balance and membrane potential [9]. However, studies indicate that abierixin exhibits weak ionophorous activities compared to other polyether ionophores, which may contribute to its reduced toxicity profile [4] [5].
Research conducted using semi-continuous fermentation systems demonstrated that abierixin can modify ruminal fermentation processes, primarily through its ionophoric properties that affect microbial populations and nitrogen metabolism [5]. The compound showed capacity to limit degradation of dietary nitrogen without significantly affecting microbial synthesis, indicating selective ionophoric activity [5].
While specific computational molecular modeling studies for abierixin are limited in the literature, the structural complexity of this polyether antibiotic makes it an excellent candidate for density functional theory calculations and molecular dynamics simulations. The compound's molecular formula C₄₀H₆₈O₁₁ with 17 undefined atom stereocenters and high molecular complexity (complexity score of 1240) presents significant computational challenges that require sophisticated modeling approaches [1].
Computational studies of related polyether ionophores have demonstrated the utility of density functional theory methods in understanding ion-binding mechanisms, conformational preferences, and membrane interaction properties [10] [11] [12]. For abierixin, molecular modeling approaches could elucidate the preferred conformations for cation binding, predict optimal ion selectivity based on cavity size and coordination geometry, and determine thermodynamic parameters for ion complexation processes.
The multiple stereogenic centers and flexible polyether backbone of abierixin suggest that conformational sampling through molecular dynamics simulations would be essential to understand its ionophoric behavior. Computational analysis could predict the energetically favorable conformations for different cation complexes and provide insights into the mechanism of membrane insertion and ion transport [13] [14].
Quantum chemical calculations using density functional theory could provide detailed electronic structure information, including molecular orbital analysis, charge distribution patterns, and interaction energies with various metal cations. Such studies would be particularly valuable for understanding the relatively weak ionophoric activity of abierixin compared to other polyether antibiotics and could guide structure-activity relationship studies for the development of improved analogs [15] [16].
The computational modeling of abierixin would benefit from hybrid approaches combining quantum mechanical methods for accurate description of ion-binding sites with classical molecular dynamics for conformational sampling of the flexible polyether backbone. These studies could provide fundamental insights into the relationship between molecular structure and ionophoric activity, supporting the rational design of next-generation polyether-based therapeutic agents [12] [17].
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 724.96 g/mol | Experimental/Computational |
| Melting Point | 83-85°C | Differential Scanning Calorimetry |
| XLogP3-AA | 5.3 | Computational Prediction |
| Polar Surface Area | 153 Ų | Topological Analysis |
| Hydrogen Bond Donors | 4 | Structural Analysis |
| Hydrogen Bond Acceptors | 11 | Structural Analysis |
| Rotatable Bonds | 12 | Conformational Analysis |
| Molecular Complexity | 1240 | Computational Assessment |